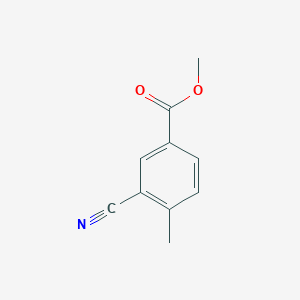

Methyl 3-cyano-4-methylbenzoate

描述

Significance of Methyl 3-cyano-4-methylbenzoate in Organic Synthesis and Medicinal Chemistry Research

The primary significance of this compound lies in its role as a precursor and intermediate in organic synthesis and medicinal chemistry. The presence of multiple reactive sites on the molecule allows for its use in constructing larger, more complex molecular architectures.

In organic synthesis, it serves as a key starting material. For instance, it can be synthesized from Methyl 3-iodo-4-methylbenzoate through a palladium-catalyzed cyanation reaction using zinc cyanide. chemicalbook.com This transformation is a common strategy for introducing a cyano group onto an aromatic ring.

The true value of this compound is demonstrated by the applications of its derivatives and closely related structures in medicinal chemistry. The benzonitrile (B105546) moiety is a recognized bioisostere for other functional groups, meaning it can replace them in a drug molecule without losing biological activity, and sometimes improving it. For example, benzonitriles are considered bioisosteric replacements for pyridines. nih.gov This strategy is crucial in drug discovery for optimizing a compound's properties.

While direct medicinal applications of this compound are not widely documented, its structural motifs are present in compounds of significant interest. For example, the related compound, methyl 3-cyanobenzoate, is an important intermediate in the preparation of cardiovascular drugs, microbicides, and agents for the nervous system. google.com Furthermore, other substituted benzoate (B1203000) esters are used as intermediates in the synthesis of a variety of pharmaceuticals, including anticancer agents. guidechem.com The development of novel synthetic methods, such as a one-pot synthesis of 2-alkenyl benzonitriles using a ruthenium catalyst, highlights the ongoing effort to build complex benzonitrile derivatives for potential applications. nih.gov

Historical Context of Benzonitrile and Benzoate Ester Derivatives in Academic Inquiry

The study of benzonitrile and benzoate ester derivatives is deeply rooted in the history of modern chemistry, with foundational discoveries dating back to the 19th century.

Benzonitrile Derivatives: The parent compound, benzonitrile, was first reported by the German chemist Hermann Fehling in 1844. wikipedia.org He discovered it as a product of the thermal dehydration of ammonium (B1175870) benzoate and coined the name "benzonitrile," which subsequently gave its name to the entire class of nitrile compounds. wikipedia.org This early work laid the groundwork for understanding the chemistry of the cyano group on an aromatic ring. More recently, in 2018, benzonitrile gained attention in the field of astrochemistry with its detection in the interstellar medium, specifically in a molecular cloud in the Taurus constellation. nih.govchemistryviews.orgacs.org This discovery was significant as it was the first time a specific aromatic molecule was identified in space using radio spectroscopy, suggesting that such molecules may be precursors for larger polycyclic aromatic hydrocarbons (PAHs). nih.govbmsis.org

Benzoate Ester Derivatives: The term "ester" was introduced in the first half of the 19th century by German chemist Leopold Gmelin. britannica.com Esters are organic compounds formed from the reaction of an acid with an alcohol. wikipedia.org The classic method for their synthesis, known as the Fischer esterification, involves reacting a carboxylic acid and an alcohol in the presence of a strong acid catalyst. wikipedia.org This reaction is reversible. khanacademy.org

Benzoate esters, such as methyl benzoate and ethyl benzoate, became common subjects of study. wikipedia.orgwikipedia.org They were recognized for their pleasant smells and have been used in perfumes and artificial flavors. wikipedia.orgwikipedia.org Beyond their sensory properties, benzoate esters became crucial tools in physical organic chemistry. Studies on the hydrolysis of substituted benzoate esters were instrumental in the development of the Hammett equation, which quantitatively describes the effect of substituents on the reactivity of aromatic compounds.

In synthetic chemistry, the benzoate ester group has been widely used as a protecting group for alcohols due to its stability under various conditions and the multiple methods available for its removal. organic-chemistry.org The hydrolytic stability of benzoate esters has been a subject of detailed investigation, with studies comparing their breakdown under both chemical and biological conditions, which is crucial for prodrug design. nih.gov

Research Gaps and Future Directions for this compound Studies

While this compound is a useful synthetic intermediate, there are several areas where further research could be beneficial.

Research Gaps:

Limited Standalone Research: There is a noticeable lack of studies focusing on the intrinsic properties and applications of this compound itself. Most available literature mentions it only as a precursor in a larger synthetic scheme. chemicalbook.com

Biological Activity Profile: The biological or pharmacological activity of this compound has not been extensively investigated. While its structural components are found in bioactive molecules, its specific effects remain largely unknown.

Physicochemical Characterization: While basic properties like molecular weight and formula are known, a comprehensive database of its physicochemical properties (e.g., melting point, boiling point, solubility in various solvents) is not readily available in the mainstream literature. chemicalbook.comsigmaaldrich.com

Future Directions:

Exploration of Biological Activities: A key future direction would be to screen this compound and its simple derivatives for a range of biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties. The structural similarity to other known bioactive benzonitriles and benzoates suggests this could be a fruitful area of investigation.

Development of Novel Synthetic Applications: The compound could be used as a scaffold to build libraries of more complex molecules. Future research could focus on developing novel synthetic methodologies that utilize its unique combination of functional groups to access new chemical entities for medicinal chemistry or materials science. For instance, developing new C-H activation or coupling strategies starting from this compound could be valuable. nih.gov

Materials Science Applications: Benzonitrile derivatives are known to be important precursors for liquid crystal materials. google.com Investigating the potential of this compound as a building block for new liquid crystals or other functional materials like polymers or dyes could open up new applications beyond the life sciences.

Advanced Host-Guest Chemistry: Recent studies have shown that benzonitrile fragments can be specifically recognized by supramolecular hosts. nih.gov Future work could explore the interaction of this compound with various macrocycles, which could have applications in sensing, purification, or controlled reaction chemistry.

Structure

3D Structure

属性

IUPAC Name |

methyl 3-cyano-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-7-3-4-8(10(12)13-2)5-9(7)6-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMGIAFDCHWFQKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80473713 | |

| Record name | Methyl 3-cyano-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35066-32-1 | |

| Record name | Benzoic acid, 3-cyano-4-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35066-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-cyano-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-cyano-4-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for Methyl 3 Cyano 4 Methylbenzoate

Established Synthetic Routes to Methyl 3-cyano-4-methylbenzoate and its Analogues

Established synthetic routes focus on the introduction of the cyano group onto a pre-existing methyl benzoate (B1203000) framework or building the molecule through a series of sequential reactions on a simpler aromatic starting material.

Multi-Step Synthesis from Aromatic Precursors

Multi-step syntheses provide a versatile approach to this compound and its analogues, allowing for the systematic introduction of functional groups. These routes often begin with readily available aromatic compounds and proceed through a series of well-established chemical transformations.

A common strategy for the synthesis of related compounds, such as methyl 3-(cyanomethyl)benzoate, involves a sequence of acylation, chlorination, and esterification reactions starting from a simple aromatic hydrocarbon like toluene. While a direct example for this compound is not prominently documented, the synthesis of its isomers and analogues illustrates this pathway. For instance, the synthesis of methyl m-cyanomethylbenzoate begins with m-toluic acid, which undergoes acylation with thionyl chloride to form m-toluoyl chloride. This is followed by chlorination and subsequent esterification with methanol (B129727) to yield methyl m-chloromethylbenzoate. The final step is a cyanation reaction.

A similar theoretical pathway to this compound could start from 4-methylbenzoic acid (p-toluic acid). A hypothetical sequence would involve:

Nitration: Introduction of a nitro group at the 3-position of methyl 4-methylbenzoate. The ester group is a meta-director, guiding the nitration to the desired position.

Reduction: The nitro group is then reduced to an amino group, yielding methyl 3-amino-4-methylbenzoate.

Sandmeyer Reaction: The amino group is converted to a diazonium salt, which is then displaced by a cyano group using a copper(I) cyanide catalyst to afford the final product.

The nitration of methyl benzoate is a well-established electrophilic aromatic substitution reaction that yields methyl 3-nitrobenzoate. aiinmr.comorgsyn.orgsouthalabama.edursc.org This principle can be applied to substituted methyl benzoates as well.

The introduction of the cyano group is a critical step in the synthesis of this compound. Nucleophilic substitution reactions are a common method for this transformation. This typically involves the displacement of a leaving group, such as a halogen, by a cyanide salt.

For example, in the synthesis of the analogous methyl 3-(cyanomethyl)benzoate, the chloromethyl group of methyl m-chloromethylbenzoate is displaced by a cyanide ion, typically from sodium or potassium cyanide, in a nucleophilic substitution reaction. youtube.comdocbrown.infochemguide.co.ukmegalecture.com The reaction is often carried out in a polar aprotic solvent to facilitate the substitution.

The synthesis of an analog, methyl 3-cyanobenzoate, can be achieved from methyl 3-formylbenzoate through an oximation reaction with hydroxylamine hydrochloride, followed by dehydration to the nitrile. researchgate.net

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the formation of carbon-carbon and carbon-heteroatom bonds, including the introduction of cyano groups. A documented synthesis of this compound utilizes this approach.

The reaction involves the palladium-catalyzed cyanation of methyl 3-iodo-4-methylbenzoate with zinc cyanide. chemicalbook.com The reaction is typically carried out in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) and requires a palladium catalyst, often with a phosphine ligand.

| Reactants | Catalyst | Reagent | Solvent | Temperature | Yield | Reference |

| Methyl 3-iodo-4-methylbenzoate | Tetrakis(triphenylphosphine)palladium(0) | Zinc Cyanide | DMF | 80 °C | 78% | chemicalbook.com |

This method offers good yields and functional group tolerance, making it an attractive route for the synthesis of this compound.

Derivatization from Related Methyl Benzoate and Cyano-Containing Compounds

An alternative approach to synthesizing this compound involves the modification of already functionalized precursors.

The synthesis of a related compound, methyl 3-cyano-4-isobutoxybenzoate, starts from methyl 4-hydroxybenzoate. tdcommons.org This multi-step process involves the introduction of a formyl group at the 3-position, conversion of the formyl group to a cyano group, and finally, etherification of the hydroxyl group. This demonstrates the feasibility of building the desired functionality around a substituted methyl benzoate core.

Cyanomethylation refers to the introduction of a -CH2CN group. While not a direct route to this compound, it is a relevant reaction for the synthesis of related compounds like methyl 4-(cyanomethyl)benzoate. tcichemicals.comsigmaaldrich.comnih.govchemicalbook.com These reactions often involve the nucleophilic attack of a cyanide-containing species on a suitable electrophile. For instance, the synthesis of methyl 3-(cyanomethyl)benzoate can be achieved through the reaction of methyl 3-bromomethylbenzoate with a cyanide salt.

More advanced copper-catalyzed cyanomethylation methods have been developed for various substrates, including imines and α,β-unsaturated alkenes, using acetonitrile (B52724) as the cyanomethyl source. rsc.org These methods, however, are less directly applicable to the synthesis of this compound.

Conversion of Other Functional Groups to Cyano and Ester Moieties

The formation of the cyano and ester groups on the final molecule often involves the transformation of precursor functional groups. A prevalent strategy is the conversion of a formyl (aldehyde) group into a cyano group. This two-step process begins with the formylation of a suitable precursor, such as methyl 4-hydroxybenzoate, to introduce an aldehyde group at the desired position, yielding a methyl 3-formylbenzoate derivative. google.comtdcommons.org Subsequently, this aldehyde is converted into a nitrile. This is commonly achieved through an oximation reaction with hydroxylamine hydrochloride, followed by dehydration of the resulting oxime to yield the cyano group. researchgate.netgoogle.com Acetic anhydride is an effective dehydrating agent for this transformation. researchgate.net

Another significant pathway is the direct cyanation of an aryl halide. In this method, a compound like Methyl 3-iodo-4-methylbenzoate undergoes a palladium-catalyzed cross-coupling reaction with a cyanide source, such as zinc cyanide, to introduce the cyano group directly onto the aromatic ring. chemicalbook.com Similarly, 3-halogenated benzoic acid methyl esters can be reacted with cyanides, like cuprous cyanide or zinc cyanide, to form the target molecule. google.comgoogle.com

The ester moiety is typically introduced via the esterification of a corresponding carboxylic acid. For instance, 3-cyanobenzoic acid can be reacted with methanol in the presence of an acid catalyst to form this compound. google.comgoogle.com Alternatively, the entire synthesis can start from a molecule that already contains the methyl ester, with subsequent reactions modifying other parts of the ring. google.comchemicalbook.com

A less common but viable route involves the Sandmeyer reaction, where an amino group on the aromatic ring is converted into a diazonium salt, which is then displaced by a cyanide nucleophile to form the nitrile. google.com

Process Optimization and Green Chemistry Considerations in this compound Synthesis

Optimizing the synthesis of this compound involves enhancing reaction efficiency and minimizing environmental impact through careful selection of catalysts, reaction conditions, and synthetic pathways.

Catalyst Systems and Reaction Conditions

The choice of catalyst is critical for the efficiency of many synthetic routes. For the cyanation of aryl halides, palladium complexes are frequently employed. Tetrakis(triphenylphosphine)palladium(0) is a common catalyst for the reaction between Methyl 3-iodo-4-methylbenzoate and zinc cyanide, typically conducted in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures (e.g., 80°C). chemicalbook.com

For esterification reactions starting from a carboxylic acid, solid acid catalysts are gaining prominence as environmentally benign alternatives to traditional mineral acids like sulfuric acid. mdpi.com Catalysts such as zirconium-based solid acids have demonstrated high activity in the esterification of various benzoic acids with methanol. mdpi.com Another example is the use of a monolith-supported sulfonic acid (monolith-SO3H) which facilitates the reaction in a solvent like toluene at 80°C. chemicalbook.com Phase-transfer catalysts are also utilized in certain multi-step syntheses, particularly those starting from chloromethylated precursors. google.comgoogle.com

Reaction conditions are tailored to the specific transformation. Temperatures can range from room temperature to over 100°C, and solvents are chosen based on reactant solubility and reactivity. tdcommons.orgresearchgate.net For instance, the conversion of a formyl group to a cyano group via an oxime intermediate may involve heating up to 105-140°C. tdcommons.orgresearchgate.net

| Reaction Type | Catalyst System | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Cyanation of Aryl Halide | Tetrakis(triphenylphosphine)palladium(0) | DMF | 80°C | chemicalbook.com |

| Esterification | Zr/Ti Solid Acid | Methanol | 120°C | mdpi.com |

| Esterification | Monolith-SO3H | Toluene | 80°C | chemicalbook.com |

| Nucleophilic Substitution | Phase Transfer Catalyst | Alkaline Solution | 100-110°C | google.comgoogle.com |

Regioselectivity and Yield Enhancement Strategies

Achieving high yields and correct regioselectivity—the placement of functional groups at the desired positions on the benzene (B151609) ring—is a primary goal of process optimization. The synthetic strategy is often designed around the directing effects of the functional groups already present on the ring.

Yield enhancement is achieved by systematically optimizing reaction parameters. In the conversion of methyl 3-formylbenzoate to methyl 3-cyanobenzoate, the molar ratios of reagents such as hydroxylamine hydrochloride, sodium hydroxide (B78521), and acetic anhydride are crucial. researchgate.net Under optimized conditions, yields can exceed 95%. researchgate.net Similarly, a two-step process starting from 3-chloromethyl methyl benzoate has been reported to achieve a total yield of over 80% with a product purity of 98%. google.comscispace.com Purification techniques, such as silica gel column chromatography or recrystallization, are essential for obtaining the final product with high purity. researchgate.netchemicalbook.com

Environmental Impact Reduction in Synthetic Protocols

Green chemistry principles are increasingly being applied to the synthesis of this compound to reduce its environmental footprint. A major focus is the avoidance of highly toxic reagents. google.com Traditional cyanation methods often use hazardous cyanide salts like cuprous cyanide or potassium cyanide. google.comgoogle.com Modern approaches circumvent this by generating the cyano group from a formyl group, a pathway that is considered more suitable for industrial-scale production due to its improved safety profile. google.comwipo.int

The use of heterogeneous, recyclable catalysts, such as the solid acids mentioned for esterification, aligns with green chemistry goals. mdpi.com These catalysts can be easily separated from the reaction mixture and reused, minimizing waste compared to homogeneous catalysts like sulfuric acid, which require extensive aqueous workups leading to large volumes of wastewater. mdpi.com Furthermore, developing reactions that can be performed in more environmentally friendly solvents, such as water or bio-based solvents, is an active area of research. royalsocietypublishing.org Some protocols have successfully used a water/dichloromethane solvent system at room temperature, eliminating the need for catalysts and harsh conditions. royalsocietypublishing.org

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms involved in the synthesis of this compound is fundamental for optimizing reaction conditions and improving outcomes.

Role of Functional Groups in Reaction Mechanisms

Each functional group on the precursor molecules plays a distinct and critical role in the reaction mechanism.

Halogen Group (e.g., Iodo, Bromo): In palladium-catalyzed cyanation reactions, the halogen atom serves as a leaving group. The mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with a cyanating agent (like Zn(CN)₂), and finally, reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst. chemicalbook.com

Formyl (Aldehyde) Group: The aldehyde group is an electrophilic center that readily reacts with nucleophiles. In the conversion to a nitrile, it first reacts with hydroxylamine to form an oxime intermediate. google.com This step is a nucleophilic addition to the carbonyl carbon. The subsequent dehydration of the oxime to the nitrile is the final step in forming the C≡N triple bond. researchgate.net

Amino Group: In the Sandmeyer reaction, the amino group is the precursor to the diazonium salt. It is first diazotized with nitrous acid to form a highly reactive diazonium ion (-N₂⁺), which is an excellent leaving group (as N₂ gas) and is subsequently replaced by a cyanide nucleophile. google.com

Stereochemical Aspects in Chiral Analog Synthesis

Detailed research focusing specifically on the stereochemical aspects of chiral analog synthesis for this compound is not extensively available in publicly accessible literature. The development of asymmetric syntheses to produce chiral molecules is a significant area of organic chemistry, often employing chiral catalysts, auxiliaries, or starting materials to control the formation of specific stereoisomers. Organocatalytic asymmetric synthesis, for instance, is a powerful tool for creating enantioenriched compounds. mdpi.com Such methodologies are crucial in medicinal chemistry, where the chirality of a molecule can significantly impact its pharmacological activity. mdpi.com However, specific studies detailing the application of these principles to create chiral analogs of this compound, which would involve introducing a stereocenter into the molecule, are not prominently documented.

Industrial Production Methods and Scalability Studies for this compound

The industrial production of cyanobenzoate derivatives, including this compound, has evolved to favor methods that are cost-effective, high-yielding, and environmentally safer, making them suitable for mass production. scispace.comgoogle.com Key considerations for scalability include the availability and cost of raw materials, reaction conditions, product purity, and the avoidance of highly toxic reagents. google.comwipo.int

Several synthetic strategies have been developed with industrial applications in mind. A notable approach involves a two-step process that avoids the direct use of toxic cyanide salts in the final cyanation step. scispace.comgoogle.com This method first converts a starting material like 3-chloromethyl methyl benzoate into an aldehyde intermediate (3-formyl methyl benzoate). scispace.comgoogle.com The aldehyde is then converted to the nitrile. This pathway is highlighted for its simple process, mild reaction conditions, low production cost, and high product yield and purity, making it well-suited for industrial-scale manufacturing. scispace.comgoogle.com The total yield for this type of process can exceed 80%, with a product purity of 98%. scispace.comgoogle.com

Another industrially viable method involves the preparation of the cyano group from a formyl group precursor. google.comwipo.int This strategy is considered efficient, direct, and suitable for mass production, with the significant advantage of avoiding highly toxic cyanides like cuprous cyanide, which presents considerable hazards and waste disposal challenges in large-scale operations. google.comwipo.int The raw materials for this process are often inexpensive and readily available, offering a distinct cost advantage for industrial production. google.com

More traditional laboratory-scale syntheses often employ palladium-catalyzed cyanation reactions. One such method involves the reaction of methyl 3-iodo-4-methylbenzoate with zinc cyanide in the presence of a tetrakis(triphenylphosphine)palladium(0) catalyst. chemicalbook.com While effective and providing good yields (around 78%), the use of metal catalysts and cyanide salts can present challenges for scalability related to cost, toxicity, and waste management. chemicalbook.com

Below is a comparative overview of different production methods.

| Method | Starting Material | Key Reagents | Advantages for Scalability | Disadvantages for Scalability |

| Two-Step Aldehyde Process | 3-Chloromethyl methyl benzoate | N-containing compound, Phase transfer catalyst, Hydroxylamine, Formic acid | High yield (>80%), high purity (98%), simple process, low cost, mild conditions. scispace.comgoogle.com | Multi-step process. |

| Formyl to Cyano Conversion | Methyl 4-hydroxybenzoate (for analogs) | Paraformaldehyde, Hydroxylamine hydrochloride | Avoids highly toxic cyanides, efficient, uses cheap raw materials. google.comwipo.int | Primarily documented for hydroxylated analogs. google.com |

| Palladium-Catalyzed Cyanation | Methyl 3-iodo-4-methylbenzoate | Zinc cyanide, Palladium catalyst | Good yield (78%). chemicalbook.com | Use of toxic cyanide salt, expensive palladium catalyst, potential for metal contamination. chemicalbook.com |

Spectroscopic Characterization and Structural Elucidation of Methyl 3 Cyano 4 Methylbenzoate

Advanced Spectroscopic Techniques for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

A hypothetical ¹H NMR spectrum of Methyl 3-cyano-4-methylbenzoate would be expected to show distinct signals corresponding to the different types of protons. The aromatic protons would appear in the downfield region (typically 7.0-8.5 ppm), with their specific chemical shifts and splitting patterns dictated by the substitution pattern on the benzene (B151609) ring. The methyl ester protons (-OCH₃) would produce a singlet, likely in the 3.8-4.0 ppm range. The aromatic methyl protons (-CH₃) would also appear as a singlet, but further upfield, typically around 2.4-2.6 ppm. Without experimental data, a precise analysis remains speculative.

Similarly, a ¹³C NMR spectrum would provide a signal for each unique carbon atom in the molecule. One would expect to see signals for the ester carbonyl carbon (around 165-170 ppm), the cyano carbon (around 115-120 ppm), and multiple signals for the aromatic carbons, with their shifts influenced by the attached groups. The methyl ester and aromatic methyl carbons would appear in the upfield region of the spectrum. The absence of any published spectra prevents a detailed interpretation.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, key expected absorptions would include a sharp peak for the nitrile (C≡N) stretch, typically around 2220-2260 cm⁻¹, and a strong absorption for the ester carbonyl (C=O) stretch, expected in the range of 1720-1740 cm⁻¹. Aromatic C-H and C-C stretching vibrations would also be present. No specific experimental IR data is currently available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would confirm the molecular weight of this compound, which is 175.18 g/mol . chemicalbook.com The mass spectrum would show a molecular ion peak (M⁺) at an m/z value of 175. Analysis of the fragmentation pattern would provide further structural evidence, with expected fragments resulting from the loss of the methoxy (B1213986) group (-OCH₃) or the entire ester group (-COOCH₃). This experimental data is not found in the public domain.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems like the aromatic ring in this compound. The presence of the ester and cyano groups would influence the wavelength of maximum absorbance (λₘₐₓ). This information is also absent from the available literature.

Theoretical Spectroscopy and Computational Chemistry Approaches

Computational chemistry offers powerful tools for predicting and interpreting the spectroscopic properties of molecules. These theoretical approaches are invaluable for complementing experimental data, aiding in structural elucidation, and understanding the electronic and vibrational characteristics of a compound. For a molecule like this compound, computational studies would be instrumental in assigning spectral features and exploring its conformational landscape. However, specific computational studies focused on this compound are not currently available in the public scientific literature.

Density Functional Theory (DFT) has become a standard and reliable method for predicting the spectroscopic properties of organic molecules. For a compound such as this compound, DFT calculations would typically be employed to compute its optimized molecular geometry, vibrational frequencies (infrared and Raman spectra), and electronic spectra (UV-Vis).

In a typical study, the geometry of the molecule would be optimized using a functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p). The choice of functional and basis set is crucial for obtaining results that accurately reflect experimental findings. Once the optimized geometry is obtained, the same level of theory can be used to calculate the harmonic vibrational frequencies. These theoretical frequencies are often scaled by an empirical factor to better match experimental data, correcting for anharmonicity and other systematic errors in the computational method.

For instance, in studies of similar substituted benzoic acids, researchers have successfully correlated calculated vibrational modes with experimental FTIR and FT-Raman spectra. The calculated spectra for this compound would allow for the unambiguous assignment of key vibrational modes, such as the C≡N stretch of the cyano group, the C=O stretch of the ester, and various aromatic C-H and C-C vibrations.

Table 1: Hypothetical DFT Calculation Parameters for Spectroscopic Prediction of this compound

| Parameter | Typical Method/Basis Set | Purpose |

| Geometry Optimization | B3LYP/6-311++G(d,p) | To find the lowest energy structure of the molecule. |

| Vibrational Frequencies | B3LYP/6-311++G(d,p) | To predict IR and Raman spectra and assign vibrational modes. |

| UV-Vis Spectra | TD-DFT/B3LYP/6-311++G(d,p) | To predict electronic transitions and compare with experimental UV-Vis spectra. |

| NMR Chemical Shifts | GIAO-B3LYP/6-311++G(d,p) | To predict ¹H and ¹³C NMR chemical shifts to aid in spectral assignment. |

This table represents a typical set of computational methods that would be applied for such an analysis; it is not based on actual published data for this compound.

The presence of the methyl ester group in this compound introduces a degree of conformational flexibility due to rotation around the C-O single bond. A thorough computational analysis would involve a conformational search to identify the most stable conformers and to understand the energy barriers between them. This is often done by systematically rotating the relevant dihedral angles and calculating the relative energies of the resulting structures.

Molecular dynamics (MD) simulations could provide further insight into the dynamic behavior of the molecule. elsevierpure.com By simulating the motion of the atoms over time, MD can reveal how the molecule behaves at a given temperature, including conformational changes and intermolecular interactions in a condensed phase. For a related compound, methylbenzoate, MD simulations have been used to understand its fluid structure and thermophysical properties when mixed with other solvents. elsevierpure.com Such simulations for this compound could elucidate its behavior in solution and provide a molecular-level understanding of its properties.

Despite the utility of these methods, no specific conformational analyses or molecular dynamics simulations for this compound have been reported in the scientific literature.

A key aspect of computational spectroscopy is the correlation of theoretical predictions with experimental measurements. This comparison serves to validate the computational model and provides a more confident interpretation of the experimental spectra. Typically, a linear regression analysis is performed to compare the calculated and experimental vibrational frequencies or NMR chemical shifts. A high correlation coefficient (R²) would indicate that the chosen level of theory is appropriate for the molecule under study.

For example, research on other substituted aromatic compounds has demonstrated excellent correlation between DFT-calculated and experimental vibrational frequencies, allowing for precise assignments of complex spectra. Similarly, predicted NMR chemical shifts using the Gauge-Invariant Atomic Orbital (GIAO) method are often in good agreement with experimental data.

As no experimental spectroscopic data accompanied by a corresponding theoretical analysis for this compound has been published, a direct correlation for this specific compound cannot be presented. The generation of such a correlation would require a dedicated study involving both the experimental acquisition of spectra and the performance of the computational calculations described above.

Chemical Reactivity and Derivatization of Methyl 3 Cyano 4 Methylbenzoate

Reactivity of the Cyano Group in Methyl 3-cyano-4-methylbenzoate

The cyano group is a versatile functional group that can undergo several types of reactions, including nucleophilic additions, reductions, hydrolysis, and cyclizations.

Nucleophilic Addition Reactions

The carbon-nitrogen triple bond of the cyano group is susceptible to attack by nucleophiles. The carbon atom is electrophilic due to the high electronegativity of the nitrogen atom. While specific studies on nucleophilic additions to this compound are not extensively documented in publicly available literature, the general reactivity of aromatic nitriles suggests that it can react with various nucleophiles. For instance, organometallic reagents like Grignard reagents or organolithium compounds could add to the cyano group to form, after hydrolysis, ketones. Similarly, other nucleophiles such as amines or thiols could potentially add across the triple bond under specific catalytic conditions.

Reduction Reactions to Amine Derivatives

The cyano group can be reduced to a primary amine (-CH₂NH₂), providing a pathway to various amine derivatives. This transformation is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), Raney nickel, or platinum oxide, under a hydrogen atmosphere. Chemical reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a cobalt catalyst can also be employed for this reduction. The resulting methyl 3-(aminomethyl)-4-methylbenzoate is a key intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. While specific literature detailing the reduction of this compound is sparse, the general methods for aromatic nitrile reduction are well-established and applicable. A patent for the production of 3-cyano- and 4-cyano-benzoic acid derivatives describes the hydrogenation of a nitro group on the phenyl ring using catalysts like palladium/carbon or nickel, which are also effective for nitrile reduction google.com.

Hydrolysis to Carboxylic Acid Derivatives

The cyano group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide intermediate. Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid such as sulfuric acid or hydrochloric acid in the presence of water. The reaction proceeds through the formation of an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid. Base-catalyzed hydrolysis, on the other hand, involves heating the nitrile with an aqueous solution of a strong base like sodium hydroxide (B78521), which initially produces the carboxylate salt and ammonia (B1221849). Subsequent acidification yields the carboxylic acid. The hydrolysis of the cyano group in this compound would lead to the formation of 4-methylisophthalic acid derivatives.

Cyclization Reactions

Reactivity of the Ester Group in this compound

The methyl ester group in this compound is also amenable to various chemical transformations, with hydrolysis being the most common reaction.

Hydrolysis to Carboxylic Acids

The ester group can be hydrolyzed to a carboxylic acid under both acidic and basic conditions. This reaction is a fundamental transformation in organic chemistry and is crucial for the synthesis of carboxylic acid derivatives.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and an excess of water, the ester undergoes hydrolysis to form the corresponding carboxylic acid (3-cyano-4-methylbenzoic acid) and methanol (B129727). The reaction is reversible, and the equilibrium can be shifted towards the products by using a large excess of water.

Base-Catalyzed Hydrolysis (Saponification): The hydrolysis of the ester can also be achieved using a stoichiometric amount of a strong base, such as sodium hydroxide or potassium hydroxide. This process, known as saponification, is irreversible and yields the carboxylate salt and methanol. Subsequent acidification of the reaction mixture protonates the carboxylate salt to afford the free carboxylic acid, 3-cyano-4-methylbenzoic acid. A procedure for the hydrolysis of a similar compound, methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate, involves heating under reflux with sodium hydroxide in a mixture of water and methanol, followed by acidification with hydrochloric acid to precipitate the carboxylic acid chemspider.com. This general method can be adapted for the hydrolysis of this compound.

| Reaction | Reagents and Conditions | Product |

| Acid-Catalyzed Hydrolysis | Dilute H₂SO₄ or HCl, heat | 3-cyano-4-methylbenzoic acid |

| Base-Catalyzed Hydrolysis (Saponification) | 1. NaOH or KOH, heat 2. H₃O⁺ | 3-cyano-4-methylbenzoic acid |

Transesterification Reactions

Transesterification is a fundamental organic reaction where the ester group of a chemical compound is exchanged with an alcohol. In the context of this compound, this reaction involves the substitution of the methyl group (-CH₃) of the ester with a different alkyl group from an alcohol (R-OH). The process is typically catalyzed by an acid or a base.

Recent research has highlighted the use of novel catalysts for such transformations. For instance, a recyclable basic ionic liquid has been shown to be an efficient catalyst for the transesterification of various alkyl benzoates. Another study optimized transesterification conditions using methyl benzoate (B1203000) as a model substrate with 1-propanol, catalyzed by a maghemite-ZnO nanocatalyst at 150 °C. researchgate.net The reaction proceeds smoothly without a solvent, yielding 83% of the corresponding propyl benzoate. researchgate.net The efficiency of the reaction was found to be dependent on the solvent, with toluene and tetrahydrofuran (THF) giving lower yields of 52% and 20%, respectively. researchgate.net

Table 1: Effect of Solvent on Transesterification of Methyl Benzoate

| Solvent | Yield (%) |

| None | 83 |

| Toluene | 52 |

| Tetrahydrofuran (THF) | 20 |

Data sourced from a study on maghemite-ZnO catalyzed transesterification. researchgate.net

Aminolysis Reactions

Aminolysis is the process where an ester reacts with an amine to form an amide and an alcohol. For this compound, this would involve reaction with an amine (R-NH₂) to yield N-substituted 3-cyano-4-methylbenzamide and methanol.

Computational studies using density functional and ab initio methods have been employed to investigate the mechanistic pathways for the aminolysis of methyl benzoate with ammonia. nih.govresearchgate.netacs.org These studies reveal that the reaction can proceed through either a concerted or a neutral stepwise mechanism, with both pathways having similar activation energies. nih.govresearchgate.netacs.org

Furthermore, the research indicates that the process can be subject to general base catalysis. nih.govresearchgate.net The presence of a base, such as another ammonia molecule, facilitates proton-transfer processes, resulting in considerable energy savings and making the general-base-catalyzed neutral stepwise mechanism the most favorable pathway. nih.govresearchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is substituted with three groups: a methyl group (-CH₃), a cyano group (-CN), and a methyl ester group (-COOCH₃). The reactivity of the ring towards electrophilic aromatic substitution (EAS) is determined by the electronic properties of these substituents.

Electrophilic aromatic substitution reactions proceed via a two-step mechanism. masterorganicchemistry.com In the first, rate-determining step, the aromatic ring acts as a nucleophile and attacks an electrophile (E+), disrupting aromaticity and forming a carbocation intermediate. masterorganicchemistry.com In the second step, a proton is removed from the ring, restoring aromaticity. masterorganicchemistry.com

The position of an incoming electrophile on the benzene ring is directed by the existing substituents. youtube.com These substituents can be classified as either activating (electron-donating) or deactivating (electron-withdrawing), and they direct incoming groups to specific positions (ortho, meta, or para).

In this compound:

The methyl group (-CH₃) at position 4 is an activating group and an ortho, para-director.

The cyano group (-CN) at position 3 is a deactivating group and a meta-director. youtube.com

The methyl ester group (-COOCH₃) at position 1 is also a deactivating group and a meta-director. youtube.comyoutube.com

Nitration is a classic example of electrophilic aromatic substitution. The nitration of methyl benzoate, a closely related compound, regioselectively produces methyl 3-nitrobenzoate. aiinmr.comrsc.orgyoutube.com The ester group is deactivating, making the meta position (position 3) less deactivated than the ortho and para positions. rsc.org The reaction is typically carried out using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. aiinmr.comyoutube.com To prevent multiple nitrations, the reaction temperature is generally kept below 10°C. youtube.com

Cross-Coupling Reactions Involving Substituted Benzoate Esters

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. rsc.orgresearchgate.net While typically performed with aryl halides or triflates, the cross-coupling of aryl esters has emerged as a method for functionalizing otherwise inert acyl C-O bonds. rsc.org

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.orged.ac.uk This reaction is widely used to create C-C bonds for producing biaryl compounds, styrenes, and conjugated systems. libretexts.org

Recent advancements have enabled the use of aryl esters in Suzuki-Miyaura cross-coupling, proceeding through the selective cleavage of the C(acyl)-O bond. rsc.orgnih.gov This transformation is significantly more challenging than the analogous coupling with amides. rsc.org Highly effective catalysts, such as well-defined, air- and moisture-stable Pd(II)-NHC (N-heterocyclic carbene) precatalysts, have been developed for this purpose. rsc.orgnih.gov These catalysts have been shown to be the most reactive discovered to date for this type of coupling. rsc.org

The reaction's utility has been demonstrated in the late-stage functionalization of pharmaceuticals and in sequential chemoselective cross-couplings, providing access to valuable ketone products. rsc.orgnih.gov Studies indicate that for the aryl group of the ester, the reaction prefers an electron-withdrawing group as a substituent on the aryl ring. rsc.org

Derivatization Strategies for Advanced Organic Synthesis

This compound is a versatile organic compound that possesses multiple reactive sites, making it a valuable precursor in the synthesis of more complex molecules. The primary sites for derivatization are the cyano group and the benzylic methyl group. Strategic manipulation of these functional groups allows for the introduction of diverse chemical functionalities, paving the way for the construction of advanced organic intermediates. Key derivatization strategies include the transformation of the nitrile into imine- and oxime-related structures and the functionalization of the methyl group, typically through free-radical halogenation.

The cyano (nitrile) group is a valuable functional handle that can be converted into various nitrogen-containing moieties. These transformations are fundamental in the synthesis of pharmacologically relevant structures and other advanced materials.

Imines and Related Derivatives: Compounds that feature a carbon-nitrogen double bond are known as imines. learncbse.in These can be accessed from nitriles through several methods. One common approach is the Pinner reaction, where the nitrile reacts with an alcohol in the presence of an acid catalyst (like hydrogen chloride) to form an imino ether hydrochloride, also known as a Pinner salt. This intermediate can then be further reacted to yield other derivatives. While specific examples for this compound are not detailed in readily available literature, this represents a standard and potent strategy for nitrile derivatization. Another pathway involves the partial reduction of the nitrile using reagents like diisobutylaluminium hydride (DIBAL-H) to yield an imine, which is then typically hydrolyzed to an aldehyde.

Oxime Derivatives: Oximes are chemical compounds that contain the R1R2C=NOH functional group. They are typically formed by the reaction of an aldehyde or ketone with hydroxylamine. learncbse.in The direct conversion of the nitrile in this compound to an oxime is not a standard transformation. However, the nitrile can react with hydroxylamine (NH2OH) to form an N-hydroxyamidine, also known as an amidoxime. This reaction broadens the synthetic utility of the parent molecule. The process for converting a related compound, methyl 3-formyl-4-hydroxybenzoate, into a cyano group involves the use of hydroxylamine hydrochloride, illustrating the close chemical relationship between these functional groups. google.comgoogle.comtdcommons.org

The table below summarizes potential derivatization reactions at the cyano group.

| Derivative Type | General Reagent(s) | Resulting Functional Group |

| Imino Ether | Alcohol (e.g., Ethanol), HCl | -C(=NH·HCl)OEt |

| Amidoxime | Hydroxylamine (NH2OH) | -C(=NOH)NH2 |

The methyl group attached to the aromatic ring is a benzylic position, which makes it susceptible to free-radical reactions. This reactivity is commonly exploited to introduce a functional group handle for further synthetic modifications.

A primary strategy for functionalizing the methyl group is benzylic bromination. This reaction is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN) or benzoyl peroxide, or with exposure to UV light. google.com This reaction converts the -CH3 group into a bromomethyl (-CH2Br) group. For instance, the side-chain bromination of a structurally similar compound, methyl 3-methoxy-4-methylbenzoate, is effectively carried out using NBS and UV irradiation in a solvent like chlorobenzene, yielding the corresponding 4-(bromomethyl)benzoate derivative in high yield. google.com Another method involves using elemental bromine with a radical initiator or light. google.com

The resulting methyl 3-cyano-4-(bromomethyl)benzoate is a highly valuable intermediate. The bromomethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, including alcohols (via hydrolysis), ethers (via reaction with alkoxides), amines, and azides, significantly expanding the synthetic possibilities from the original molecule.

The following table outlines the key reaction for functionalizing the methyl group.

| Reaction | Reagent(s) | Initiator/Condition | Solvent | Product |

| Benzylic Bromination | N-Bromosuccinimide (NBS) | UV light | Chlorobenzene | Methyl 3-cyano-4-(bromomethyl)benzoate |

| Benzylic Bromination | Bromine (Br2) | AIBN or light | Carbon Tetrachloride | Methyl 3-cyano-4-(bromomethyl)benzoate |

Applications of Methyl 3 Cyano 4 Methylbenzoate in Advanced Materials and Intermediates Research

Role as an Intermediate in Fine Chemical Synthesis

Methyl 3-cyano-4-methylbenzoate is a key intermediate in the synthesis of a variety of fine chemicals. chemicalbook.comnih.gov Its reactivity allows for the introduction of the cyano and methyl-substituted phenyl groups into larger, more complex molecules. The synthesis of this compound itself can be achieved through several routes, often starting from precursors like Methyl 3-iodo-4-methylbenzoate and zinc cyanide. chemicalbook.com The compound's utility as an intermediate stems from the chemical versatility of its functional groups—the ester, cyano, and methyl groups—which can undergo various transformations to build intricate molecular architectures.

Applications in Pharmaceutical Synthesis

The pharmaceutical industry extensively utilizes this compound as a foundational element in the creation of new therapeutic agents. chemicalbook.comgoogle.com Its structural motifs are present in a range of biologically active molecules, underscoring its importance in medicinal chemistry.

Precursor to Biologically Active Compounds

This compound serves as a crucial precursor for the synthesis of a multitude of biologically active compounds. chemicalbook.comgoogle.com Its derivatives have been investigated for a variety of therapeutic applications, including as potential treatments for neurological disorders and as antimicrobial agents. google.com The presence of the cyano and methyl-substituted phenyl moiety is a key feature in the pharmacophore of several investigational drugs.

For instance, derivatives of this compound are integral to the synthesis of novel pyrazole-based compounds that have shown potential as HIV-1 replication inhibitors. rsc.org The specific arrangement of the cyano and methyl groups on the benzoate (B1203000) ring is critical for the biological activity of these molecules.

Building Block for Drug Development

As a versatile building block, this compound offers a scaffold upon which medicinal chemists can elaborate to design and synthesize new drug candidates. nih.govgoogle.com Its trifunctional nature allows for the systematic modification of its structure to optimize pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.

The following table outlines some of the key starting materials and resulting compounds in pharmaceutical synthesis where this compound or its close analogs are involved:

| Starting Material | Resulting Compound/Intermediate | Therapeutic Area/Application |

| Methyl 3-iodo-4-methylbenzoate | This compound | Intermediate for various pharmaceuticals |

| This compound | Pyrazole-based derivatives | Antiviral (HIV) rsc.org |

| 3-Amino-4-methylbenzoic acid | Methyl 3-amino-4-methylbenzoate | Intermediate for various pharmaceuticals chemicalbook.comnih.gov |

| Methyl 3-formylbenzoate | Methyl 3-cyanobenzoate | Intermediate for analgesics and nervous system drugs google.comresearchgate.net |

Utilization in Agrochemical Research and Development

In the field of agrochemicals, this compound and its derivatives are explored for their potential as active ingredients in pesticides and herbicides. smolecule.com The specific toxiphore created by the cyano and substituted phenyl groups can be effective against various pests and weeds. Research in this area focuses on developing new agrochemicals with improved efficacy and better environmental profiles. While specific examples directly citing this compound are not abundant in the public domain, the broader class of cyanobenzoate derivatives has shown promise in this sector. For instance, the related compound methyl benzoate has been studied as an environmentally safe insecticide. mdpi.com

Development of Liquid Crystal Materials

The unique electronic and structural properties of this compound and its analogs make them valuable components in the formulation of liquid crystal materials. google.com The presence of the polar cyano group and the rigid phenyl ring contributes to the formation of mesophases, which are characteristic of liquid crystals. labscoop.com These materials are essential for applications such as liquid crystal displays (LCDs).

Research has shown that cyan-terminated phenyl benzoate moieties are key components in the synthesis of side-chain liquid-crystalline block copolymers. mdpi.com These copolymers can self-assemble into well-defined nanostructures, and the alignment of the liquid crystal moieties can be controlled, which is crucial for the development of advanced functional materials. mdpi.com While this compound itself is a building block, similar structures like 4-pentylphenyl 4-methylbenzoate are known nematic liquid crystals. ossila.com

Applications in Polymer and Advanced Materials Science

The versatility of this compound extends into the realm of polymer and advanced materials science. smolecule.com It can be incorporated as a monomer or a modifying agent to impart specific properties to polymers. The introduction of the cyano group can enhance properties such as thermal stability and charge mobility in conjugated polymers, which is beneficial for applications in organic electronics. nih.gov

The synthesis of block copolymers containing cyano-terminated phenyl benzoate moieties has been a subject of research. mdpi.com These materials exhibit interesting microphase-separated structures and molecular alignment behaviors, making them promising for applications in nanotechnology and advanced functional films. mdpi.com

Mechanistic Biological Studies and Receptor Interactions

Mechanisms of Action in Biological Systems

There is a notable absence of published research detailing the specific mechanisms of action for Methyl 3-cyano-4-methylbenzoate within biological systems.

Enzyme Inhibition and Receptor Binding Studies

Currently, there are no publicly available studies that have investigated the enzyme inhibition or receptor binding properties of this compound. While related compounds, such as other cyanobenzoate derivatives, have been explored for such activities, direct data for this specific compound is not available.

Interaction with Molecular Targets

Specific molecular targets for this compound have not been identified in the existing scientific literature. Research into how this compound interacts with proteins, nucleic acids, or other cellular components is required to elucidate its potential biological effects.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Due to the lack of biological activity data for this compound, no formal structure-activity relationship (SAR) studies have been conducted. SAR studies are contingent on having a measurable biological effect to correlate with structural modifications.

Influence of Functional Groups on Biological Activity

The influence of the cyano and methyl functional groups on the biological activity of this specific benzoate (B1203000) ester is yet to be determined. The electron-withdrawing nature of the cyano group and the electron-donating and lipophilic properties of the methyl group would be expected to play a significant role in any potential biological interactions, but this remains speculative without experimental data.

Comparative Analysis with Similar Benzoate Derivatives

A comparative analysis of the biological activity of this compound with other benzoate derivatives is not possible at this time due to the absence of activity data for the primary compound. While studies on other substituted benzoates exist, a meaningful comparison requires a baseline understanding of the subject compound's biological profile.

Computational and Theoretical Studies of Methyl 3 Cyano 4 Methylbenzoate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental in understanding the electronic properties of a molecule. These methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, can elucidate molecular orbital energies, electron density distributions, and electrostatic potential surfaces, which together dictate the molecule's reactivity and intermolecular interactions.

Molecular Orbital Theory and Electron Density Distributions

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability.

| Property | Description | Predicted Influence on Methyl 3-cyano-4-methylbenzoate |

| HOMO | Highest Occupied Molecular Orbital | Likely localized on the benzene (B151609) ring and the methyl group, indicating these are the primary sites for electrophilic attack. |

| LUMO | Lowest Unoccupied Molecular Orbital | Expected to be centered around the cyano and ester groups, suggesting these are the sites for nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A larger gap would imply higher kinetic stability and lower chemical reactivity. |

Electrostatic Potential Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In the case of this compound, the MEP would likely show a region of high negative potential around the nitrogen atom of the cyano group and the oxygen atoms of the ester group due to the lone pairs of electrons. The hydrogen atoms of the methyl group and the benzene ring would exhibit positive potential. This analysis helps in understanding non-covalent interactions and the initial steps of chemical reactions.

Reaction Mechanism Predictions and Energy Landscapes

Computational chemistry can be employed to predict the mechanisms of chemical reactions by mapping out the potential energy surface. This involves identifying reactants, products, intermediates, and, crucially, transition states.

Transition State Characterization

A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for a reaction to occur. Characterizing the geometry and energy of the transition state is key to understanding the reaction rate. For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can be used to locate the transition state structures.

For example, in the synthesis of this compound from the corresponding bromo- or iodo-precursor via a cyanation reaction, the transition state would involve the formation of a complex between the aryl halide, a cyanide source, and a palladium catalyst.

Catalytic Effects in Reactions

Many reactions involving aromatic compounds like this compound are facilitated by catalysts. Computational studies can shed light on how a catalyst lowers the activation energy of a reaction. For instance, in a palladium-catalyzed cyanation, the catalyst facilitates the oxidative addition and reductive elimination steps, providing a lower energy pathway for the reaction to proceed. The electronic and steric properties of the ligands on the palladium catalyst can be computationally modeled to understand their influence on catalytic efficiency.

Conformational Analysis and Molecular Dynamics

The three-dimensional structure of a molecule can significantly impact its properties and reactivity. Conformational analysis involves identifying the stable conformations (energy minima) of a molecule and the energy barriers between them.

For this compound, the primary conformational flexibility would arise from the rotation of the methyl ester group relative to the plane of the benzene ring. Molecular dynamics simulations can be used to study the dynamic behavior of the molecule over time, providing insights into its flexibility and how it might interact with other molecules in a solution or biological system. The simulations can reveal the preferred conformations and the timescale of conformational changes.

Potential Energy Surface Mapping

Potential Energy Surface (PES) mapping is a computational technique used to explore the conformational space of a molecule and identify its stable structures (local minima) and the energy barriers between them (transition states). For a molecule with multiple rotatable bonds, the PES can be complex. In this compound, the key degrees of freedom that define its conformational landscape are the rotation around the C(aryl)-C(ester), O-C(methyl), C(aryl)-C(cyano), and C(aryl)-C(methyl) bonds.

A typical PES scan involves systematically changing the dihedral angles of these rotatable groups and calculating the molecule's potential energy at each point using quantum mechanical methods. The results can identify the most energetically favorable conformation. Due to the proximity of the methyl and cyano groups at positions 4 and 3 of the benzene ring, steric hindrance is a significant factor influencing the rotational barrier of the cyano group and the planarity of the ester group relative to the ring.

The primary rotational barriers to consider in a PES scan would be:

Torsion of the methyl ester group (-COOCH₃): The rotation around the bond connecting the ester group to the benzene ring. The planarity of this group with the ring is favored due to π-conjugation, but can be influenced by steric clashes with adjacent substituents.

Rotation of the methyl group (-CH₃): The barrier to rotation for a methyl group on a benzene ring is typically low, but can be influenced by neighboring groups.

Rotation of the cyano group (-C≡N): While linear, its interaction with the adjacent methyl group can create a distinct energy profile.

| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kJ/mol) (Hypothetical) | Notes |

|---|---|---|---|

| Planar (anti) | 0° | 0.0 | Most stable conformer, maximizes conjugation. |

| Twisted | 45° | 8.5 | Intermediate energy state. |

| Perpendicular | 90° | 15.0 | Transition state, conjugation is broken. |

| Twisted | 135° | 9.2 | Intermediate energy state. |

| Planar (syn) | 180° | 1.5 | Slightly less stable due to minor steric interaction. |

This table is a hypothetical representation to illustrate the concept of a potential energy surface scan.

Intramolecular Interactions

The chemical behavior and conformational preferences of this compound are governed by a variety of intramolecular interactions between its functional groups. These interactions are primarily electronic and steric in nature.

The key functional groups are:

Cyano Group (-C≡N): A strongly electron-withdrawing group due to the high electronegativity of nitrogen and the nature of the triple bond. It exerts both a negative inductive (-I) and a negative mesomeric (-M) effect. nih.gov

Methyl Ester Group (-COOCH₃): An electron-withdrawing group, primarily through resonance (-M effect) and induction (-I effect).

Methyl Group (-CH₃): An electron-donating group through a positive inductive effect (+I) and hyperconjugation.

The primary intramolecular forces at play are:

Steric Hindrance: The most significant steric interaction occurs between the adjacent methyl group at position 4 and the cyano group at position 3. This repulsion can influence the bond angles and rotational freedom of both groups, potentially causing slight distortions from ideal geometries to relieve the strain.

Electronic Effects: The electron-donating methyl group and the electron-withdrawing cyano and methyl ester groups create a complex electronic environment on the benzene ring. The cyano and ester groups withdraw electron density from the π-system, while the methyl group donates it. nih.gov This push-pull electronic arrangement influences the reactivity and aromaticity of the ring.

Weak Hydrogen Bonds: While not a classic hydrogen bond donor, weak C-H···O or C-H···N interactions might occur between the methyl hydrogens and the oxygen of the ester or the nitrogen of the cyano group, respectively. These interactions, if present, would be very weak but could contribute marginally to the stability of certain conformations.

The following table summarizes the principal intramolecular interactions within the molecule.

| Type of Interaction | Groups Involved | Nature of Interaction | Effect on Conformation/Stability |

|---|---|---|---|

| Steric Hindrance | C4-Methyl (-CH₃) and C3-Cyano (-CN) | Repulsive | Influences rotational barriers and bond angles. |

| Dipole-Dipole | Cyano group (-C≡N) and Ester group (-COOCH₃) | Attractive or Repulsive | Depends on the relative orientation of the dipoles. |

| Resonance (Mesomeric) Effect | -CN, -COOCH₃, and Benzene Ring | Electron-Withdrawing | Modifies electron density distribution in the ring. |

| Inductive Effect | -CH₃ vs. -CN and -COOCH₃ | Electron-Donating vs. Electron-Withdrawing | Affects bond polarity and reactivity. |

常见问题

What synthetic methodologies are optimal for preparing Methyl 3-cyano-4-methylbenzoate, and how do reaction conditions influence yield and purity?

Answer:

this compound can be synthesized via nucleophilic substitution or esterification reactions. A common approach involves coupling 3-cyano-4-methylbenzoic acid with methanol using a coupling agent like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC) under anhydrous conditions . Reaction temperature (typically 60–80°C) and stoichiometric ratios (1:1.2 acid-to-methanol) are critical for minimizing side products like hydrolysis intermediates. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Yield optimization requires monitoring by TLC and adjusting catalyst loading (e.g., 5 mol% DMAP) to suppress ester hydrolysis .

How can researchers characterize this compound’s structural and electronic properties using spectroscopic and computational methods?

Answer:

- NMR Spectroscopy: H and C NMR identify substituent effects: the cyano group (δ ~110–120 ppm in C) and methyl ester (δ ~3.9 ppm in H) confirm regiochemistry .

- IR Spectroscopy: Stretching frequencies for C≡N (~2240 cm⁻¹) and ester C=O (~1720 cm⁻¹) validate functional groups .

- Computational Analysis: DFT calculations (e.g., B3LYP/6-31G*) model electron-withdrawing effects of the cyano group on aromatic ring reactivity. HOMO-LUMO gaps predict sites for electrophilic substitution .

What are the key physical properties of this compound, and how do they impact experimental design?

Answer:

- Boiling Point: 289.2°C at 760 mmHg necessitates high-temperature reactions (e.g., reflux in toluene) .

- Density (1.15 g/cm³): Influences solvent selection for density-driven separations.

- Vapor Pressure (0.00224 mmHg at 25°C): Low volatility requires vacuum distillation for purification .

- Solubility: Limited aqueous solubility (logP ~2.1) suggests polar aprotic solvents (DMF, DMSO) for reactions.

How can X-ray crystallography resolve ambiguities in this compound’s molecular geometry and packing behavior?

Answer:

Single-crystal X-ray diffraction using SHELXTL (Bruker AXS) or SHELXL refines bond lengths and angles, particularly verifying the planarity of the cyano-substituted aromatic ring. Data collection at 100 K minimizes thermal motion artifacts. Hydrogen bonding between ester carbonyl and adjacent molecules (e.g., C=O⋯H-C interactions) explains crystalline packing patterns. Discrepancies between experimental and DFT-optimized geometries highlight steric effects from the methyl substituent .

How do substituent effects (cyano vs. methyl) influence the compound’s reactivity in cross-coupling or functionalization reactions?

Answer:

- Cyano Group: Enhances electrophilicity at the para position, facilitating Suzuki-Miyaura couplings (e.g., with aryl boronic acids) .

- Methyl Substituent: Steric hindrance at the 4-position directs regioselectivity in nitration or halogenation. Comparative studies with analogs (e.g., Methyl 3-cyano-4-fluorobenzoate) show reduced reactivity at the 4-position due to methyl’s steric bulk .

- Ester Hydrolysis: Controlled by pH: alkaline conditions (NaOH/MeOH) cleave the ester to 3-cyano-4-methylbenzoic acid, monitored by HPLC .

What strategies mitigate challenges in analyzing this compound’s stability under varying storage or reaction conditions?

Answer:

- Stability Studies: Accelerated degradation tests (40°C/75% RH) with HPLC monitoring identify hydrolysis as the primary degradation pathway. Lyophilization or storage under argon extends shelf life .

- Thermogravimetric Analysis (TGA): Detects decomposition above 200°C, guiding safe handling during high-temperature syntheses .

How does this compound compare structurally and functionally to analogs like Methyl 3-cyano-4-fluorobenzoate?

Answer:

| Property | This compound | Methyl 3-cyano-4-fluorobenzoate |

|---|---|---|

| Electron Withdrawing Effect | Moderate (methyl) | Strong (fluoro) |

| Steric Hindrance | High at 4-position | Low |

| Reactivity in SNAr | Lower due to steric bulk | Higher due to fluorine’s activation |

| Biological Activity | Limited membrane permeability | Enhanced interaction with targets |

These differences guide applications in medicinal chemistry (fluorine for bioactivity) or materials science (methyl for steric tuning) .

What advanced computational tools predict this compound’s interactions with biological targets or catalysts?

Answer:

- Molecular Docking (AutoDock Vina): Models binding affinity to enzymes (e.g., cytochrome P450) based on the cyano group’s dipole interactions.

- MD Simulations (GROMACS): Predicts stability in lipid bilayers, showing the methyl group reduces membrane penetration vs. fluoro analogs .

- QSAR Models: Correlate substituent electronegativity with inhibitory activity in kinase assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。